molecular formula C18H14BrN3O B2685613 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 78860-87-4

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2685613
CAS No.: 78860-87-4
M. Wt: 368.234
InChI Key: SGTXSZOIIFWIAD-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a tetrahydropyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with indole-3-carbaldehyde, followed by cyclization with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-fluorophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-methylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

The presence of the bromine atom in 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These characteristics distinguish it from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTXSZOIIFWIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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